molecular formula C14H11NO2 B3264782 2-(Benzo[d]oxazol-2-yl)-5-methylphenol CAS No. 39720-17-7

2-(Benzo[d]oxazol-2-yl)-5-methylphenol

Cat. No.: B3264782
CAS No.: 39720-17-7
M. Wt: 225.24 g/mol
InChI Key: ROOPDTBXECUNLI-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-yl)-5-methylphenol is a heterocyclic compound that features a benzoxazole ring fused with a phenol group. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of both benzoxazole and phenol moieties imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]oxazol-2-yl)-5-methylphenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl-substituted benzoyl chloride in the presence of a base, leading to the formation of the benzoxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 60-80°C .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times and increase product yields .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzo[d]oxazol-2-yl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The benzoxazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Benzo[d]oxazol-2-yl)-5-methylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(Benzo[d]oxazol-2-yl)aniline
  • 2-(Benzo[d]oxazol-2-yl)-4-bromophenol
  • 2-(Benzo[d]oxazol-2-yl)-5-chlorophenol

Comparison: 2-(Benzo[d]oxazol-2-yl)-5-methylphenol is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and anticancer properties due to the electron-donating effects of the methyl group .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOPDTBXECUNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70741574
Record name 6-(1,3-Benzoxazol-2(3H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39720-17-7
Record name 6-(1,3-Benzoxazol-2(3H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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